molecular formula C14H16N2O2 B1330300 Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate CAS No. 1886-52-8

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No.: B1330300
CAS No.: 1886-52-8
M. Wt: 244.29 g/mol
InChI Key: UWWFWHASAAPOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CNS Toxicity and Tolerance Development

Studies have delved into the effects of repeated administration of phenylethylamines, which can be grouped based on their chemical structure. Although the direct effects of many compounds, including Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate, have not been fully determined, insights have been gained from representative compounds. Prominently, CNS toxicity and tolerance development are observed effects, with no reported physical dependence. This suggests that future research should focus on CNS toxicity and the functional consequences on the organism (Woolverton, 1986).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging is critical in understanding Alzheimer's disease, and this compound is one of the compounds utilized in this field. The technique allows for early detection and is essential in evaluating new anti-amyloid therapies. The compound's involvement in PET amyloid imaging has demonstrated a robust difference between patients with mild Alzheimer's disease and controls, indicating its significance in the diagnosis and monitoring of the disease progression (Nordberg, 2007).

Biomarkers in Tobacco and Cancer Research

This compound has also been explored as a biomarker in studying tobacco use and cancer. The measurement of human urinary carcinogen metabolites offers a practical approach for obtaining significant information about the interaction between tobacco use and cancer development. These studies provide insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans, making them critical components of future research on tobacco, cancer, and the evaluation of new tobacco products (Hecht, 2002).

Environmental Impact and Biodegradation

The biodegradation and fate of gasoline ether oxygenates like this compound in soil and groundwater have been a subject of study. Understanding the biodegradation pathways, microbial actors involved, and the impact of co-contaminants is essential for environmental remediation and assessing the ecological impact of these compounds (Thornton et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Mode of Action

In this context, the compound absorbs light and transfers energy to the semiconductor, initiating the electron transfer process .

Pharmacokinetics

23) are known .

Result of Action

In the context of DSSC, the use of DMAD as a sensitizer results in the generation of electric current. The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m², and fill factor (FF) =56% .

Action Environment

The action, efficacy, and stability of DMAD can be influenced by environmental factors such as light and temperature. For instance, its role as a sensitizer in DSSC is dependent on light exposure . Furthermore, its physical properties like boiling point suggest that temperature could also influence its stability .

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWFWHASAAPOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287473
Record name Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886-52-8
Record name Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.